![molecular formula C10H10N2S B1372734 (5-Pyrid-4-ylthien-2-yl)methylamine CAS No. 937795-98-7](/img/structure/B1372734.png)
(5-Pyrid-4-ylthien-2-yl)methylamine
Overview
Description
Scientific Research Applications
Laboratory Chemicals
(5-Pyrid-4-ylthien-2-yl)methylamine: is primarily used as a laboratory chemical . It is a valuable reagent in synthetic chemistry for constructing complex molecules due to its reactive amine group. This compound is often utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals.
Hazardous Material Research
Due to its classification as a hazardous material by OSHA, this compound is also studied for its safety and handling in research environments . Understanding its properties helps in developing safer laboratory practices and emergency response procedures.
Agrochemicals
Pyridine derivatives, like (5-Pyrid-4-ylthien-2-yl)methylamine , are significant in the synthesis of agrochemicals . They serve as modifiers that can alter the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore. This makes them valuable in creating more effective and selective pesticides.
Organic Electronics
The amine group in (5-Pyrid-4-ylthien-2-yl)methylamine can be used in the fabrication of organic electronic materials . Its incorporation into organic semiconductors can improve charge transport properties, which is essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry
In medicinal chemistry, (5-Pyrid-4-ylthien-2-yl)methylamine is explored for its potential to serve as a building block for bioactive molecules . Its pyridine moiety can mimic natural biomolecules, making it a candidate for drug discovery and design.
Material Science
This compound’s ability to form complexes with metals due to its nitrogen atom makes it an interesting subject in material science . It can be used to create new materials with unique electronic or magnetic properties.
Biochemistry
Lastly, (5-Pyrid-4-ylthien-2-yl)methylamine may be used in biochemical studies as a mimic of pyridine-containing coenzymes . This can help in understanding enzyme mechanisms and designing enzyme inhibitors.
Safety and Hazards
“(5-Pyrid-4-ylthien-2-yl)methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXHGHINJTCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654822 | |
Record name | 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrid-4-ylthien-2-yl)methylamine | |
CAS RN |
937795-98-7 | |
Record name | 5-(4-Pyridinyl)-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937795-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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